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Dantrolene-d4

Cat. No.: B10854034
M. Wt: 318.28 g/mol
InChI Key: OZOMQRBLCMDCEG-HASJTZOWSA-N
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Description

Strategic Importance of Deuterated Analogs in Quantitative Bioanalysis

In quantitative bioanalysis, particularly when using highly sensitive techniques like liquid chromatography-mass spectrometry (LC-MS), precision and accuracy are paramount. clearsynth.comwuxiapptec.com Deuterated analogs, which are molecules where one or more hydrogen atoms have been replaced by deuterium (B1214612), serve as ideal internal standards (IS). clearsynth.comscioninstruments.com An internal standard is a compound with a known concentration added to a sample to correct for variability during analysis. scioninstruments.comresearchgate.netwisdomlib.org

The strategic importance of deuterated standards lies in their near-identical chemical and physical properties to the analyte (the substance being measured). scioninstruments.comscioninstruments.com They behave similarly during sample preparation steps like extraction and dilution, and during chromatographic separation. wuxiapptec.comscioninstruments.com However, because deuterium adds a neutron, the deuterated standard has a different mass, allowing a mass spectrometer to detect it as a distinct entity from the unlabeled analyte. scioninstruments.com

By comparing the instrument's response for the analyte to the response for the known quantity of the deuterated internal standard, researchers can accurately quantify the analyte's concentration. clearsynth.comresearchgate.net This method effectively compensates for analyte loss during sample processing and corrects for fluctuations in instrument performance or matrix effects, where other compounds in a complex biological sample might enhance or suppress the analyte's signal. scioninstruments.comclearsynth.comtexilajournal.com The use of deuterated internal standards is a widespread practice that significantly improves the reliability, precision, and robustness of quantitative methods in pharmaceutical, environmental, and biomedical research. scioninstruments.comudspub.com

AdvantageDescription
Co-elution with Analyte Due to nearly identical physicochemical properties, the deuterated standard and the analyte pass through the chromatography system at the same time, experiencing the same conditions. texilajournal.com
Correction for Matrix Effects Helps compensate for the suppression or enhancement of the ionization signal caused by other components in the biological matrix. scioninstruments.comclearsynth.com
Compensation for Sample Loss Accounts for any loss of the analyte during sample preparation and extraction, as the standard is affected in the same way. wuxiapptec.comwisdomlib.org
Improved Precision and Accuracy Minimizes the impact of systematic and random errors, leading to more reliable and reproducible quantitative results. clearsynth.comscioninstruments.comwisdomlib.org
Distinct Mass Spectrometry Signal While chemically similar, the difference in mass allows for clear differentiation from the analyte by the mass spectrometer. scioninstruments.com

Overview of Dantrolene (B1669809) as a Parent Compound and the Genesis of Dantrolene-d4

Dantrolene is a hydantoin derivative that functions as a direct-acting skeletal muscle relaxant. nih.govfda.govdrugbank.com Its mechanism of action involves interfering with the release of calcium ions from the sarcoplasmic reticulum in muscle cells, thereby uncoupling muscle excitation and contraction. fda.govdrugbank.com This action makes it a critical therapeutic agent for managing conditions involving muscle spasticity and, most notably, for treating and preventing malignant hyperthermia, a life-threatening reaction to certain anesthetics. wikipedia.orgclevelandclinic.orgmedlineplus.govnih.gov

To conduct pharmacokinetic studies and accurately measure the concentration of dantrolene in biological samples such as blood or plasma, a reliable internal standard is necessary. This need led to the genesis of this compound. This compound is the deuterium-labeled analog of dantrolene, where four hydrogen atoms in the molecule have been replaced with deuterium atoms. usbio.net This isotopic substitution makes it an ideal internal standard for use in quantitative bioanalytical methods, such as LC-MS, for the precise measurement of the parent compound, dantrolene. scioninstruments.comclearsynth.comusbio.net

CompoundMolecular FormulaMolecular Weight (g/mol)
Dantrolene C₁₄H₁₀N₄O₅ nih.gov314.257 wikipedia.org
This compound C₁₄H₆D₄N₄O₅ usbio.net318.28 usbio.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10N4O5 B10854034 Dantrolene-d4

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H10N4O5

Molecular Weight

318.28 g/mol

IUPAC Name

1-[(Z)-[5-(2,3,5,6-tetradeuterio-4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione

InChI

InChI=1S/C14H10N4O5/c19-13-8-17(14(20)16-13)15-7-11-5-6-12(23-11)9-1-3-10(4-2-9)18(21)22/h1-7H,8H2,(H,16,19,20)/b15-7-/i1D,2D,3D,4D

InChI Key

OZOMQRBLCMDCEG-HASJTZOWSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C2=CC=C(O2)/C=N\N3CC(=O)NC3=O)[2H])[2H])[N+](=O)[O-])[2H]

Canonical SMILES

C1C(=O)NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Synthesis, Isotopic Characterization, and Analytical Purity of Dantrolene D4

Synthetic Methodologies for Deuterium (B1214612) Incorporation into Dantrolene (B1669809)

The synthesis of Dantrolene-d4 builds upon the established synthetic routes for Dantrolene, with strategic modifications to introduce deuterium at specific positions. The primary site of deuteration in this compound is the nitrophenyl moiety.

The synthesis of the deuterated phenylfuran moiety typically involves starting with a deuterated precursor for the nitrophenyl ring. While specific proprietary multi-step sequences for this compound are not detailed in publicly available literature, the general approach involves introducing deuterium into the para-nitroaniline component or a related intermediate. Established methods for aromatic deuteration, such as palladium-catalyzed bromine-deuterium exchange reactions or other selective hydrogen-deuterium exchange protocols, may be employed to achieve the desired labeling pattern on the phenyl ring d-nb.inforsc.org. The chemical structure indicates that the four deuterium atoms are located on the nitrophenyl ring, specifically at the 2, 3, 5, and 6 positions of the phenyl group attached to the furan (B31954) ring veeprho.comsynzeal.com.

Following the synthesis of the deuterated phenylfuran intermediate, the final step in forming this compound involves a condensation reaction. This typically mirrors the synthesis of unlabeled Dantrolene, where the intermediate containing the deuterated phenylfuran structure is reacted with 1-aminohydantoin. This reaction forms the characteristic imine linkage, yielding the final this compound molecule wikipedia.org. The condensation reaction is crucial for assembling the complete molecular structure with the deuterium atoms precisely located within the nitrophenyl substituent.

Spectroscopic and Chromatographic Characterization of Deuterium Labeling

Mass Spectrometry (MS), particularly High-Resolution Mass Spectrometry (HR-MS), is a primary tool for confirming the presence of deuterium. The incorporation of four deuterium atoms (d4) results in a predictable increase in the molecular weight of this compound compared to its unlabeled counterpart. For instance, Dantrolene has a molecular weight of approximately 314.26 g/mol , while this compound has a molecular weight of approximately 318.28 g/mol axios-research.comcaymanchem.com.

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for verifying the precise location of the deuterium atoms within the molecule and assessing isotopic enrichment. Techniques such as ¹H NMR and ²H NMR can be utilized. The IUPAC name and SMILES notation for this compound explicitly denote the deuteration at the 2, 3, 5, and 6 positions of the nitrophenyl ring veeprho.comsynzeal.com. NMR analysis provides detailed structural information, confirming that the deuterium atoms are situated at these specific positions and are not randomly distributed. The isotopic enrichment is quantified, often exceeding 99% for the deuterated forms (d1-d4) caymanchem.comrsc.org.

Chromatographic methods, most notably High-Performance Liquid Chromatography (HPLC), are employed to assess the chemical purity of this compound. These methods ensure the absence of synthetic impurities, degradation products, and, importantly, other deuterated isotopologues (e.g., d0, d1, d2, d3) or the unlabeled compound. A well-developed RP-HPLC method, as described for Dantrolene sodium, can effectively separate this compound from related substances ijcrt.org. The purity assessment confirms that the material is predominantly the d4-labeled compound, with specifications often indicating ≥99% purity for the deuterated forms caymanchem.com.

Table 1: Key Analytical Characterization Data for this compound

ParameterValueSource(s)
Molecular FormulaC₁₄H₆D₄N₄O₅ synzeal.comaxios-research.comcaymanchem.com
Molecular Weight318.28 g/mol axios-research.comcaymanchem.com
CAS Number2749234-17-9 veeprho.comcaymanchem.com
IUPAC Name1-(((5-(4-Nitrophenyl-2,3,5,6-d4)furan-2-yl)methylene)amino)imidazolidine-2,4-dione veeprho.comsynzeal.com
Isotopic Purity≥99% deuterated forms (d1-d4) caymanchem.com
Chemical PurityTypically ≥98% (as assessed by HPLC) ijcrt.org

Regulatory Compliance and Reference Standard Applications of this compound

This compound plays a crucial role as a reference standard in various pharmaceutical and analytical applications, ensuring accuracy, reliability, and compliance with regulatory requirements.

As a stable isotope-labeled internal standard, this compound is indispensable for the accurate quantification of Dantrolene in biological matrices using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) veeprho.com. Its applications span across analytical method development and validation (AMV), as well as Quality Control (QC) processes during drug discovery, development, and manufacturing synzeal.comaxios-research.com.

The availability of this compound supports Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions by providing traceable reference materials synzeal.comaxios-research.com. Furthermore, it ensures traceability against pharmacopeial standards, such as those set by the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP) axios-research.com. The standards provided are compliant with regulatory guidelines, ensuring their suitability for use in research and quality assurance activities within the pharmaceutical industry axios-research.comaxios-research.com.

Table 2: Applications of this compound as a Reference Standard

Application AreaDescription
Internal Standard For quantitative analysis of Dantrolene in biological samples using mass spectrometry techniques.
Analytical Method Development Establishing and refining analytical procedures for Dantrolene and its related substances.
Method Validation (AMV) Confirming the accuracy, precision, linearity, and robustness of analytical methods.
Quality Control (QC) Ensuring the quality and consistency of Dantrolene during synthesis and formulation stages.
Pharmacokinetic Studies Investigating drug absorption, distribution, metabolism, and excretion (ADME) profiles.
Regulatory Submissions Supporting ANDA and DMF submissions by providing traceable reference materials.
Pharmacopeial Traceability Ensuring alignment with USP or EP standards for analytical testing.

Advanced Analytical Applications of Dantrolene D4 in Quantitative Bioanalysis

Enhancing Precision and Accuracy in Mass Spectrometry-Based Quantification

The use of stable isotope-labeled internal standards like Dantrolene-d4 is paramount in mass spectrometry-based quantification to compensate for variations that can occur during sample preparation, extraction, and the ionization process within the mass spectrometer researchgate.netbiopharmaservices.comnih.gov. These variations can arise from differences in sample matrix composition, extraction efficiency, and instrument fluctuations eijppr.comnih.gov.

This compound is widely employed as an internal standard in LC-MS and LC-MS/MS methods for the quantification of dantrolene (B1669809) in biological fluids such as plasma and brain tissue caymanchem.comnih.govnih.govxjtu.edu.cn. In these applications, this compound is added to samples at a known concentration before extraction. By measuring the ratio of the peak area of dantrolene to that of this compound, analytical variability is minimized, leading to more reliable and reproducible results researchgate.netbiopharmaservices.com. For instance, a study utilized this compound for the quantification of dantrolene in mouse plasma and brain samples, with a quantification range of 1-1000 ng/mL for brain and 10-1000 ng/mL for plasma nih.govnih.gov. The method involved protein precipitation with acetonitrile, followed by LC separation and tandem mass spectrometric detection nih.govnih.gov.

While LC-MS is more commonly reported for dantrolene analysis, this compound is also suitable for GC-MS applications as an internal standard caymanchem.com. GC-MS methods, similar to LC-MS, benefit from the use of stable isotope-labeled internal standards to correct for variations in sample preparation, injection volume, and mass spectrometer response crimsonpublishers.com. The principle remains the same: this compound co-elutes with dantrolene but is distinguished by its mass-to-charge ratio, allowing for accurate ratio-based quantification.

Biological samples, such as plasma or tissue homogenates, contain a complex mixture of endogenous compounds that can interfere with the ionization of the analyte in the mass spectrometer. This phenomenon, known as matrix effect, can lead to signal suppression or enhancement, compromising the accuracy of quantification nih.goveijppr.comnih.gov. Stable isotope-labeled internal standards like this compound are designed to undergo similar matrix effects as the native analyte. By using this compound, the ratio of the analyte to the internal standard remains relatively constant even in the presence of matrix effects, effectively mitigating their impact on the final quantitative results researchgate.netbiopharmaservices.comnih.govnih.gov. For example, protein precipitation methods, while efficient, can introduce significant matrix effects, which are managed by using isotopically labeled internal standards sci-hub.senih.gov.

Role in Pharmacokinetic and Metabolic Profiling of Dantrolene

The precise quantification of dantrolene and its metabolites in biological matrices is crucial for understanding its pharmacokinetic (PK) and metabolic profiles. This compound plays a vital role in achieving this accuracy.

The pharmacokinetics of dantrolene, including its absorption, distribution, metabolism, and excretion (ADME), are studied by measuring its concentration in various biological fluids over time researchgate.netfrontiersin.org. Methods employing this compound as an internal standard ensure the accurate quantification of dantrolene in these complex matrices, such as plasma and tissue, thereby enabling the determination of key PK parameters like clearance (CL) and volume of distribution (Vd) nih.govresearchgate.netfrontiersin.org. For instance, studies investigating dantrolene's presence in brain tissue and plasma for potential therapeutic applications have relied on LC-MS/MS with this compound to achieve sensitive and accurate measurements nih.govnih.gov.

Dantrolene undergoes metabolism in the body, producing various metabolites, such as 5-hydroxy dantrolene vulcanchem.commedchemexpress.com. To accurately study the formation, distribution, and elimination of these metabolites, stable isotope-labeled analogs of both the parent drug and its metabolites are often synthesized and used as internal standards. For example, 5-hydroxy this compound can be used as an internal standard for the quantification of 5-hydroxy dantrolene vulcanchem.commedchemexpress.com. The use of these deuterated analogs ensures that the analytical method can differentiate between the endogenous metabolite and the spiked standard while compensating for any analytical variability, thus facilitating the comprehensive characterization of dantrolene's metabolic pathways vulcanchem.comnih.govresearchgate.netbiopharmaservices.comnih.gov.

Enabling Preclinical and Mechanistic Research Through Dantrolene D4 Quantification

Facilitating In Vitro and In Vivo Pharmacological Studies of Dantrolene's Action

The accurate measurement of dantrolene (B1669809), enabled by Dantrolene-d4, is fundamental to understanding its pharmacological actions in both laboratory (in vitro) and living organism (in vivo) settings. This precision allows researchers to build accurate pharmacokinetic and pharmacodynamic models.

Dantrolene's primary mechanism of action involves the modulation of ryanodine (B192298) receptors (RyRs), which are critical channels for calcium release within cells. nih.gov By acting as a direct inhibitor of the RyR1 channel, dantrolene helps prevent excessive calcium release from the sarcoplasmic reticulum. nih.govmdpi.com The ability to accurately quantify dantrolene concentrations is essential in these studies to determine its binding affinity and dose-dependent effects on channel function. For instance, functional studies have validated dantrolene's binding site, and mutations in this area have been shown to reduce or eliminate its inhibitory effect. biorxiv.org Research has also shown that dantrolene's inhibitory effects can be isoform-specific, primarily targeting RyR1 and RyR3, while the cardiac isoform, RyR2, appears less responsive under normal conditions. nih.govmdpi.com However, under certain pathological conditions, RyR2 may become sensitive to dantrolene's inhibitory effects. nih.govmdpi.com

Dantrolene's ability to stabilize intracellular calcium levels has made it a subject of interest for its potential neuroprotective effects in various neurological disorders. nih.gov The use of this compound to quantify dantrolene concentrations in preclinical models is essential for validating these therapeutic applications.

Dysregulation of intracellular calcium is a common factor in many neurodegenerative diseases. researchgate.net Dantrolene is investigated for its potential to protect neurons from damage by preventing excessive calcium release through ryanodine receptors. nih.gov Studies in animal models of various neurological injuries have shown that dantrolene can reduce cell death, but its effectiveness often depends on a narrow and early window of application. nih.gov Accurate quantification of dantrolene in brain tissue is therefore critical to correlate drug levels with neuroprotective outcomes and to understand its pharmacokinetic profile within the central nervous system. nih.govresearchgate.net

Preclinical research has demonstrated dantrolene's potential in several specific disease models:

Alzheimer's Disease: In transgenic mouse models of Alzheimer's, dantrolene treatment has been shown to mitigate memory loss and reduce neuropathology. grantome.comnih.gov It is hypothesized to work by inhibiting the over-activation of ryanodine receptors, thereby promoting neurogenesis and reducing cognitive decline. grantome.com The ability to measure dantrolene concentrations in the brain is key to these studies. nih.gov

Huntington's Disease: This neurodegenerative disorder is also associated with abnormal calcium signaling. nih.govnih.gov In a transgenic mouse model of Huntington's, dantrolene treatment improved motor function and reduced the loss of striatal neurons. nih.govnih.gov Studies on cultured neurons from this model showed that dantrolene protected them from glutamate-induced cell death at concentrations of 100 nM and higher. nih.govnih.gov

Darier's Disease: This genetic skin disease is caused by mutations affecting a calcium pump (SERCA2), leading to depleted calcium stores in the endoplasmic reticulum. embopress.orgnih.govbioworld.com In vitro models of Darier's disease have shown that dantrolene, by inhibiting calcium release through ryanodine receptors, can help restore intracellular calcium levels, improve cell adhesion, and reduce cellular stress and apoptosis. embopress.orgnih.govbioworld.com

Disease ModelKey Findings Related to Dantrolene's Action
Alzheimer's Disease Mitigates memory loss and neuropathology in transgenic mice. grantome.comnih.gov
Huntington's Disease Improves motor performance and reduces neuronal loss in a mouse model. nih.govnih.gov
Darier's Disease Restores intracellular calcium homeostasis and improves cell adhesion in in vitro models. embopress.orgnih.govbioworld.com

Supporting Preclinical Investigations into Neuroprotective Mechanisms of Dantrolene

Methodological Advancements in High-Throughput Quantification for Discovery Research

The need to screen large libraries of chemical compounds in drug discovery has driven the development of high-throughput screening (HTS) methods. danaher.comwikipedia.org These automated techniques allow for the rapid testing of thousands of compounds per day, significantly accelerating the identification of potential drug candidates. danaher.comnih.gov HTS relies on robotics, sensitive detectors, and advanced software to perform and analyze a massive number of assays in microtiter plates. wikipedia.org

Spectrofluorimetry is a highly sensitive technique that can be adapted for the high-throughput quantification of dantrolene. nih.govnih.gov This method is based on dantrolene's intrinsic fluorescence. After a chemical reduction step to convert the nitro group to a highly fluorescent amino group, the compound emits light at a specific wavelength (344 nm) when excited by another (279 nm). nih.govnih.gov The intensity of the emitted light is directly proportional to the concentration of dantrolene, allowing for precise measurement. nih.govnih.gov This technique has proven effective for determining dantrolene concentrations in pharmaceutical preparations, with a linear range typically between 0.05 to 2.0 µg/ml and a low limit of quantification around 0.031 µg/ml. nih.govnih.govresearchgate.net

Analytical TechniquePrincipleApplication for DantroleneKey Parameters
Spectrofluorimetry Measures fluorescence intensity after chemical reduction of dantrolene. nih.govnih.govHigh-throughput quantification in pharmaceutical formulations. nih.govnih.govExcitation λ: 279 nm, Emission λ: 344 nm. nih.govnih.gov

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Dantrolene and Analogs

The quantification of dantrolene and its deuterated analog, this compound, in biological matrices is crucial for preclinical pharmacokinetic studies and for understanding the compound's mechanism of action. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) has emerged as a powerful analytical technique for this purpose, offering high sensitivity, specificity, and throughput.

A validated UPLC-MS/MS method allows for the simultaneous determination of dantrolene in plasma, facilitating detailed pharmacokinetic profiling. nih.govresearchgate.net While specific studies detailing the use of this compound as an internal standard are not extensively published, the use of stable isotope-labeled internal standards is a standard and preferred practice in quantitative bioanalysis by mass spectrometry. This approach helps to correct for variability in sample preparation and matrix effects, thereby improving the accuracy and precision of the assay.

In a representative UPLC-MS/MS method for dantrolene, chromatographic separation is achieved on a C18 reversed-phase column. nih.govresearchgate.net The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous solution containing a small percentage of an acid, like formic acid, to improve ionization efficiency. nih.govresearchgate.net The use of an isocratic elution at a constant flow rate allows for rapid analysis times, often under two minutes per sample. nih.govresearchgate.net

Detection is performed using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, which can be operated in both positive and negative ion modes. nih.govresearchgate.net For dantrolene, analysis is often carried out in the multiple-reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition.

The table below outlines the typical parameters for a UPLC-MS/MS method for the quantification of dantrolene. The parameters for this compound are based on the expected mass shift due to the deuterium (B1214612) labeling and common practices in the field.

ParameterSetting
Chromatographic SystemUPLC System
ColumnReversed-phase C18 (e.g., 1.7 µm, 2.1 x 30 mm) nih.govresearchgate.net
Mobile PhaseAcetonitrile: 0.1% Formic Acid (80:20, v/v) nih.govresearchgate.net
Flow Rate0.3 mL/min nih.govresearchgate.net
Elution ModeIsocratic nih.govresearchgate.net
Injection Volume5 µL
Column Temperature40 °C
Ionization ModeElectrospray Ionization (ESI), Positive/Negative nih.govresearchgate.net
Detection ModeMultiple Reaction Monitoring (MRM) nih.govresearchgate.net

The selection of appropriate precursor and product ions is critical for the specificity of the MRM assay. The table below details the mass transitions that would be monitored for dantrolene and its deuterated internal standard, this compound.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Polarity
Dantrolene315.1240.0Positive
This compound319.1244.0Positive

Method validation is performed according to regulatory guidelines to ensure the reliability of the analytical data. nih.govresearchgate.net Key validation parameters include linearity, accuracy, precision, selectivity, and stability. A typical linear range for the quantification of dantrolene in plasma is from 25 to 2500 ng/mL. nih.govresearchgate.net The high throughput of UPLC-MS/MS methods, with analysis times as short as one minute per sample, makes it possible to analyze a large number of samples efficiently, which is particularly advantageous in preclinical and clinical studies. nih.govresearchgate.net

Future Perspectives in Dantrolene D4 Research

Development of Novel Deuterated Analogs for Comprehensive Metabolite Profiling

The precise identification and quantification of drug metabolites are critical for understanding drug efficacy, safety, and metabolic pathways. Dantrolene-d4 serves as an indispensable tool in this endeavor, providing a stable, isotopically labeled reference for accurate mass spectrometry-based quantification of Dantrolene (B1669809). Future perspectives in this area involve the development of novel deuterated analogs that could offer even greater specificity and sensitivity for metabolite profiling. This could include the synthesis of deuterated analogs of Dantrolene's known or potential metabolites, such as 5-OH-Dantrolene-d4 medchemexpress.comnih.govnih.gov. Such targeted labeled compounds would allow for more comprehensive mapping of metabolic transformations, enabling researchers to distinguish between parent drug and various metabolites with enhanced confidence. Furthermore, research into synthesizing analogs with different deuterium (B1214612) labeling patterns could aid in elucidating specific metabolic routes or overcoming potential challenges like in vivo deuterium exchange. Building upon existing research that explores the synthesis of various labeled compounds scispace.comresearchgate.net, the focus will likely be on creating a suite of isotopically labeled Dantrolene derivatives to support in-depth metabolic investigations.

Expansion of this compound Applications in Emerging Research Areas

While this compound's primary application remains as an internal standard in bioanalysis, its utility can be expanded into emerging research areas where precise quantification of Dantrolene or its related compounds is paramount. Dantrolene itself is garnering interest for its potential therapeutic applications beyond muscle relaxation, including in neurodegenerative diseases like Alzheimer's disease, due to its effects on monoamine oxidase B (MAO B) and acetylcholinesterase (AChE) researchgate.netmdpi.com. As research into these novel applications progresses, the need for accurate quantification of Dantrolene in complex biological matrices, such as brain tissue, will increase. This compound is already being employed in pharmacokinetic studies examining Dantrolene's distribution in brain and plasma nih.govnih.gov, underscoring its relevance in neuroscience research. Future directions may see this compound being utilized in the validation of analytical methods for these new therapeutic contexts, ensuring reliable data for drug development. Moreover, the broader interest in labeled Dantrolene forms, such as radiolabeled versions for PET imaging researchgate.net, highlights a general trend towards using labeled compounds as advanced research probes, a trend in which this compound is a key enabler.

Role in Standardizing Bioanalytical Measurements Across Research Laboratories

Key Properties of this compound

PropertyValueSource
Formal Name1-[[[5-(4-nitrophenyl-2,3,5,6-d4)-2-furanyl]methylene]amino]-2,4-imidazolidinedione caymanchem.com
CAS Number2749234-17-9 caymanchem.com
Molecular FormulaC₁₄H₆D₄N₄O₅ caymanchem.com
Formula Weight318.3 caymanchem.com
Purity≥99% deuterated forms (d₁-d₄) caymanchem.com
SolubilityDMSO: soluble caymanchem.com

Application of this compound in Bioanalytical Methods

Study Type / ApplicationAnalyte(s) QuantifiedAnalytical TechniqueRole of this compoundQuantification Range (Plasma/Brain)Source
Pharmacokinetic StudyDantroleneLC-MS/MSInternal Standard10 ng/mL – 1000 ng/mL nih.govnih.gov
Pharmacokinetic Study5-OH-DantroleneLC-MS/MSInternal Standard10 ng/mL – 1000 ng/mL nih.govnih.gov
Method ValidationDantroleneLC-MS/MSInternal Standard1 ng/mL – 1000 ng/mL (Brain) nih.govnih.gov

Compound Names Mentioned

this compound

Dantrolene

5-OH-Dantrolene

Dantrolene sodium

Acetaminophen-d4 (Example of another deuterated internal standard)

Oxycodone-d3 (Example of another deuterated internal standard)

[¹¹C]carbonyl]dantrolene (Radiolabeled analog)

[¹³N]dantrolene (Radiolabeled analog)

Q & A

Q. What are the critical analytical parameters for validating Dantrolene-d4 as an internal standard in LC-MS/MS-based pharmacokinetic studies?

Methodological Answer:

  • Parameter Selection : Validate linearity (1–1000 ng/mL range), accuracy (±15% deviation), precision (CV <15%), and matrix effects (assessed via post-column infusion) .
  • Isotopic Purity : Confirm deuterium incorporation ≥98% using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) .
  • Stability Testing : Evaluate short-term (room temperature, 24h), long-term (-80°C, 6 months), and freeze-thaw stability (3 cycles) in biological matrices .

Q. How does the deuteration pattern of this compound affect its chromatographic separation from non-deuterated analogs?

Methodological Answer:

  • Chromatographic Optimization : Use reversed-phase HPLC with C18 columns (2.6 µm particle size) and mobile phases adjusted to pH 3.0–3.5 (0.1% formic acid) to resolve isotopic peaks .
  • Retention Time Shifts : Anticipate 0.1–0.3 min delays due to deuterium’s hydrophobic effects; confirm via spiked matrix comparisons .

Q. What quality control protocols ensure batch-to-batch consistency in this compound synthesis?

Methodological Answer:

  • Deuteration Verification : Employ FT-IR to detect C-D stretching (2050–2300 cm⁻¹) and quantitative NMR (qNMR) for positional deuteration analysis .
  • Impurity Profiling : Use LC-UV/HRMS to identify non-deuterated byproducts (<2% threshold) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic stability of this compound across in vitro and in vivo models?

Methodological Answer:

  • Controlled Variable Isolation : Conduct parallel studies using hepatocyte incubation (in vitro) and portal vein-cannulated rodents (in vivo) to isolate hepatic vs. systemic metabolism .
  • Isotope Effect Quantification : Compare intrinsic clearance rates (CLint) of Dantrolene vs. This compound using Michaelis-Menten kinetics .
  • Data Normalization : Apply ANOVA with post-hoc Tukey tests to assess inter-study variability (p<0.05 significance) .

Q. What experimental designs mitigate isotopic interference when co-administering this compound with non-deuterated drugs in mass spectrometry?

Methodological Answer:

  • Mass Resolution Calibration : Use HRMS (resolving power ≥50,000) to distinguish this compound (M+4) from isobaric metabolites .
  • Ion Suppression Mapping : Pre-screen biological matrices via post-extraction spiking to identify interference thresholds .

Q. How can computational models predict deuterium isotope effects on this compound’s protein binding affinity?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model ryanodine receptor (RyR1) interactions using AMBER forcefields to compare binding energies (ΔG) of deuterated vs. non-deuterated forms .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate isotope effects on hydrogen-bonding networks at active sites .

Q. What strategies optimize this compound’s stability in aqueous vs. non-polar solvent systems for long-term storage?

Methodological Answer:

  • Degradation Kinetics : Perform accelerated stability studies (40°C/75% RH, 6 months) with UPLC monitoring; apply Arrhenius equations to predict shelf-life .
  • Solvent Screening : Compare degradation rates in acetonitrile (0.1% acetic acid) vs. DMSO; prioritize solvents with <5% degradation at 24 months .

Methodological Frameworks for Data Analysis

Q. How should researchers design cross-validation studies to compare this compound’s performance across multiple analytical platforms?

Methodological Answer:

  • Inter-laboratory Trials : Distribute aliquots to 3+ labs using varied LC-MS/MS systems (e.g., Sciex QTRAP, Thermo Orbitrap); assess inter-lab precision via Bland-Altman plots .
  • Standardized Protocols : Harmonize extraction methods (e.g., protein precipitation with acetonitrile) and calibration curves (1/x² weighting) .

Q. What statistical approaches reconcile discrepancies in this compound recovery rates from plasma vs. tissue homogenates?

Methodological Answer:

  • Multivariate Regression : Model recovery (%) as a function of lipid content (% w/w) and ionization efficiency (logP) .
  • Robustness Testing : Apply Monte Carlo simulations to identify outlier-prone steps (e.g., centrifugation speed, pH adjustments) .

Research Design Considerations

Q. How do researchers address ethical and logistical challenges in sourcing this compound for preclinical studies?

Methodological Answer:

  • Supplier Vetting : Require ISO 17025 certification and third-party deuterium verification reports .
  • Ethical Sourcing : Ensure compliance with ABS (Access and Benefit Sharing) guidelines for proprietary analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.